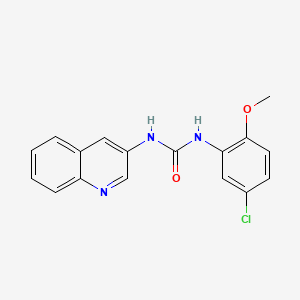

![molecular formula C18H16FNO B4629368 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)

1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic C-H functionalization, with Ruthenium-based catalysts being prominent for facilitating such reactions. For instance, Ruiz et al. (2017) describe the Ru-catalyzed C-H functionalization of phenylglycine derivatives to synthesize isoindoline-1-carboxylates, demonstrating the utility of metal-catalyzed reactions in constructing complex structures that could potentially be adapted for 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline synthesis (Ruiz et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl groups can be significantly influenced by the electron-withdrawing nature of the fluorine atom. Studies on similar molecules have utilized X-ray diffraction to determine precise molecular geometries, indicating how fluorine incorporation can affect bond lengths and angles, contributing to the molecule's overall electronic and steric profile. For example, Vesek et al. (2012) explored the structural characteristics of fluoro-containing isoindoline derivatives, providing insights into how such analyses can be applied to understand 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline (Vesek et al., 2012).

Chemical Reactions and Properties

The reactivity of 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline can be inferred from similar fluorinated compounds, which often exhibit unique chemical behaviors due to the fluorine atoms. These compounds are involved in various reactions, such as nucleophilic addition and aza-Michael reactions, showcasing their utility in synthesizing novel structures with potential biological activity. Fustero et al. (2010) have demonstrated the synthesis of fluorinated isoindolines, highlighting the impact of fluorination on enhancing the molecule's reactivity and selectivity (Fustero et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, of fluorinated compounds are markedly different from their non-fluorinated counterparts. For instance, Sawada et al. (1996) synthesized fluoroalkylated oligomers showing unique solubility profiles in water and organic solvents, indicative of the potential physical property trends for 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline (Sawada et al., 1996).

Chemical Properties Analysis

The chemical properties of 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline can also be deduced from studies on similar compounds, focusing on aspects like reactivity patterns, stability under various conditions, and interaction with different chemical agents. The research by Rivas et al. (2006) on acryloylmorpholine copolymers offers insights into the chemical behavior of related compounds, such as their interaction with metal ions, which could be relevant for understanding the chemical properties of 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline (Rivas et al., 2006).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity : A study by Sawada et al. (2001) focuses on synthesizing fluoroalkyl end-capped cooligomers containing dimethyl(octyl)ammonium segments, which have shown strong hydrophilicity with good oil repellency and high antibacterial activity. This indicates potential applications in creating new functional materials with surface antibacterial and active properties, which could be relevant for 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline (Sawada et al., 2001).

Anticancer and Antimicrobial Activities : Kocyigit et al. (2018) synthesized and evaluated chalcone-imide derivatives for biological activities, including anticancer and antimicrobial activities. These derivatives demonstrated effective inhibition against enzymes like acetylcholinesterase, suggesting potential applications in treating cancer and infections (Kocyigit et al., 2018).

Synthesis of Isoquinoline and Isoindoline Derivatives : A study by Ruiz et al. (2017) discusses the Ru-catalyzed C-H functionalization of phenylglycine derivatives, leading to the synthesis of isoquinoline-1-carboxylates and isoindoline-1-carboxylates. This process exhibits tolerance to various functional groups and could be applied to 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline for the synthesis of related compounds (Ruiz et al., 2017).

Thermoresponsive Characteristics : Sawada et al. (2007) prepared fluoroalkyl end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide--acryloylmorpholine co-oligomers that exhibited lower critical solution temperature (LCST) characteristics in aqueous solutions. This could be significant for the development of materials with temperature-responsive properties (Sawada et al., 2007).

Effect on Prostate Cancer : Research by Rodrigues et al. (2012) on quinolinyl acrylate derivatives showed inhibitory effects on the adhesion, migration, invasion, and neoangiogenesis of prostate cancer cells, indicating potential therapeutic applications for similar compounds in cancer treatment (Rodrigues et al., 2012).

Propriétés

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c1-13-12-15-7-3-5-9-17(15)20(13)18(21)11-10-14-6-2-4-8-16(14)19/h2-11,13H,12H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRPFMHPGZNPQN-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)

![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)

![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)

![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)

![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)

![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)